2-azido-1-bromo-3-methylbenzene
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Overview
Description
2-Azido-1-bromo-3-methylbenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a benzene ring, along with a methyl group (-CH₃)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-1-bromo-3-methylbenzene typically involves a multi-step process starting from a suitable benzene derivative. One common method includes:
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-bromo-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Bromination: Br₂/FeBr₃
Methylation: CH₃Cl/AlCl₃
Azidation: NaN₃
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition
Major Products
Triazoles: Formed from cycloaddition reactions involving the azido group.
Amines: Formed from the reduction of the azido group.
Scientific Research Applications
2-Azido-1-bromo-3-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the formation of heterocycles.
Materials Science: The azido group can be used for cross-linking polymers, enhancing the properties of materials such as thermosets and organic solar cells.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form bioactive triazoles through cycloaddition reactions.
Mechanism of Action
The reactivity of 2-azido-1-bromo-3-methylbenzene is primarily due to the presence of the azido group and the bromine atom. The azido group can undergo cycloaddition reactions to form stable triazoles, which are valuable in various chemical and biological applications. The bromine atom can be substituted by other nucleophiles, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-1-bromo-4-methylbenzene
- 2-Azido-1-bromo-2-methylbenzene
- 2-Azido-1-bromo-3-ethylbenzene
Uniqueness
2-Azido-1-bromo-3-methylbenzene is unique due to the specific positioning of the azido, bromine, and methyl groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-azido-1-bromo-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-3-2-4-6(8)7(5)10-11-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSRUFHYTURKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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